Lophotoxin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

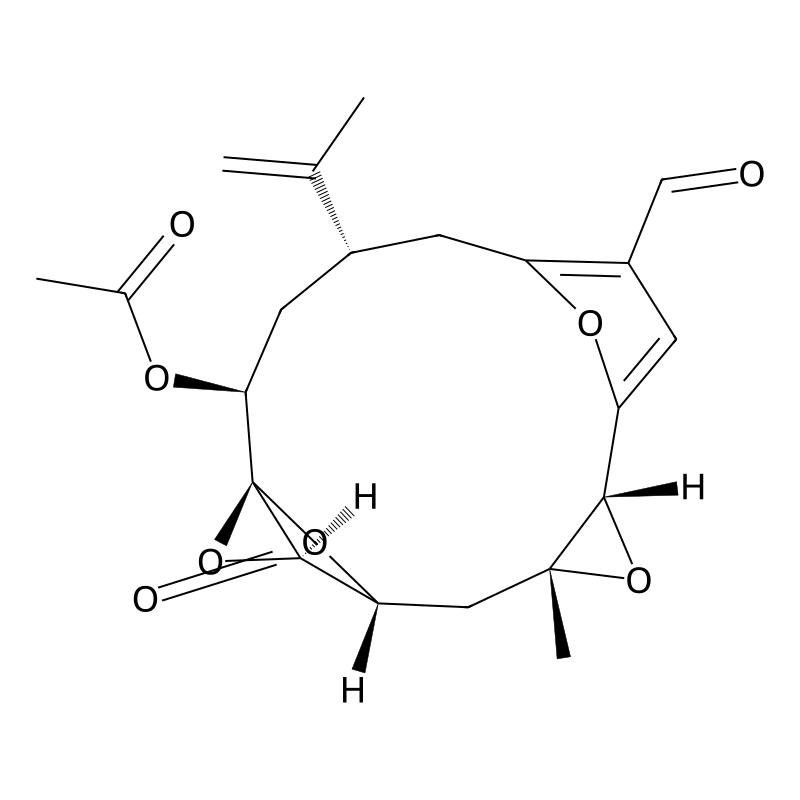

Lophotoxin is a cyclic diterpenoid compound that is classified as a neurotoxin, primarily isolated from marine organisms such as the Pacific sea whips and certain corals. It belongs to a family of toxins known as lophotoxins, which are known for their potent effects on the nervous system. The chemical structure of lophotoxin features multiple functional groups, including furanoaldehyde and α,β-epoxy-γ-lactone moieties, which contribute to its biological activity and interaction with specific receptors in the nervous system .

Lophotoxin acts as a slow-binding irreversible inhibitor of nicotinic acetylcholine receptors. Its mechanism of action involves covalent modification of key amino acid residues within the receptor, specifically targeting Tyr190 in the α-subunits. This covalent bond formation leads to a permanent inactivation of the receptor, preventing normal neurotransmission . The reaction kinetics indicate that preincubation with lophotoxin does not enhance the rate of inhibition, suggesting a complex binding mechanism that is dependent on the receptor's state .

The primary biological activity of lophotoxin is its ability to irreversibly inhibit nicotinic acetylcholine receptors, which are crucial for synaptic transmission in both peripheral and central nervous systems. This inhibition can lead to severe physiological effects, including paralysis and respiratory failure, making lophotoxin a potent neurotoxic agent. Studies have demonstrated that lophotoxin can effectively inactivate these receptors in various cell types, including BC3H-1 cells, a model for studying neuromuscular junctions .

The synthesis of lophotoxin has been a subject of significant research due to its complex structure and biological importance. Several synthetic strategies have been developed:

- Total Synthesis: This approach aims to construct the entire molecule from simpler organic compounds using various organic reactions.

- Intermediate Synthesis: Researchers have focused on synthesizing key intermediates that can be further modified to yield lophotoxin.

- Catalyzed Reactions: Transition metal-catalyzed reactions have been explored to facilitate specific transformations required for constructing the lophotoxin framework .

These methods highlight the challenges associated with synthesizing such a biologically active compound.

Lophotoxin's primary application lies in pharmacological research, particularly in understanding neurotoxicity and receptor interactions. Its ability to irreversibly inhibit nicotinic acetylcholine receptors makes it a valuable tool for studying synaptic transmission and receptor pharmacology. Additionally, due to its potent biological activity, lophotoxin may serve as a lead compound for developing new therapeutic agents targeting neurological disorders or as a model for designing inhibitors that can selectively modulate receptor activity .

Interaction studies involving lophotoxin have focused on its binding characteristics with nicotinic acetylcholine receptors. Research has shown that lophotoxin binds covalently to specific residues within these receptors, leading to irreversible inhibition. These studies are crucial for elucidating the structure-activity relationships of lophotoxin and its analogs, providing insights into how modifications can alter binding affinity and biological effects .

Lophotoxin is part of a broader class of marine neurotoxins that includes several structurally related compounds. Here are some similar compounds along with their unique characteristics:

| Compound | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Bipinnatin | Cyclic Diterpenoid | Irreversible inhibition of nicotinic receptors | Related to lophotoxin but with different structural modifications |

| Palytoxin | Polyether Toxin | Alters ion channel permeability | One of the most potent marine toxins known |

| Ostracitoxin | Diterpenoid | Inhibits sodium channels | Exhibits different receptor specificity |

Lophotoxin's uniqueness lies in its specific binding site on the nicotinic acetylcholine receptor and its irreversible inhibition mechanism compared to other neurotoxins that may act through different pathways or target different ion channels .

The biosynthetic origin of lophotoxin represents a fascinating intersection between marine animal biochemistry and the specialized metabolic capabilities of associated microbial communities. Lophotoxin belongs to the cembrene class of diterpenoid molecules, characterized by a complex 14-membered macrocyclic structure with multiple oxidative modifications [1] [2]. Recent genomic and transcriptomic analyses of gorgonian corals have revealed that these marine organisms possess sophisticated biosynthetic machinery capable of producing defensive secondary metabolites, challenging the traditional view that such compounds originate exclusively from microbial symbionts [3].

The foundation of lophotoxin biosynthesis begins with the formation of geranylgeranyl pyrophosphate (GGPP) through the isoprenoid biosynthetic pathway [4]. This process involves the sequential condensation of dimethylallyl pyrophosphate (DMAPP) with three molecules of isopentenyl pyrophosphate (IPP) via prenyltransferase enzymes [5] [6]. The resulting C20 isoprenoid precursor serves as the universal building block for diterpene biosynthesis in marine organisms [7] [8].

Gorgonian corals harbor diverse microbial communities dominated by specific bacterial lineages, particularly members of the genus Endozoicomonas, which have been consistently identified across multiple gorgonian species [9] [10]. These bacterial symbionts are intimately associated with the coral host and are believed to contribute significantly to the biochemical diversity observed in gorgonian natural products. The coral-microbial partnership involves complex metabolic interactions, where the coral provides nutrients and chemical precursors while the microbes contribute specialized enzymatic capabilities for secondary metabolite production [11] [12].

The biosynthetic gene clusters responsible for lophotoxin production likely involve both coral-derived and microbially-derived enzymes working in concert. Analysis of octocoral genomes has revealed the presence of terpene cyclase genes that produce cembrene, the foundational scaffold for over 1,000 defensive coral terpenes [7]. These findings suggest that the initial cyclization steps leading to the cembrene backbone may occur within the coral animal itself, while subsequent oxidative modifications leading to the complex lophotoxin structure may involve microbial enzymes.

Enzymatic Modifications Leading to Toxin Maturation

The transformation of the basic cembrene scaffold to the highly oxidized lophotoxin structure requires a sophisticated cascade of enzymatic modifications [4]. This multi-step process involves several classes of oxidative enzymes, primarily cytochrome P450 monooxygenases, which are capable of catalyzing diverse oxidation reactions including hydroxylation, epoxidation, and cyclization [13] [14].

The initial cyclization of GGPP to form the 14-membered cembrene macrocycle is catalyzed by terpene cyclases through a carbocation-mediated mechanism [7] [15]. These enzymes utilize metal cofactors, typically magnesium ions, to facilitate pyrophosphate elimination and subsequent electrophilic cyclization reactions. The resulting neo-cembrene intermediate serves as the foundation for all subsequent modifications.

Following macrocycle formation, a series of cytochrome P450-mediated oxidations install the characteristic functional groups that define lophotoxin. The formation of the furan ring between carbon atoms C-3 and C-6 represents a critical oxidative cyclization step that establishes the aromatic heterocyclic system [16]. This process likely involves the formation of reactive oxygen intermediates that facilitate ring closure through radical or electrophilic mechanisms.

The installation of the γ-lactone moiety through butenolide ring formation between C-10 and C-20 represents another key oxidative transformation [17]. This modification involves the selective oxidation of specific carbon-hydrogen bonds followed by intramolecular cyclization to form the lactone ring. The precise regio- and stereochemical control required for this transformation suggests the involvement of highly specialized P450 enzymes with defined active site architectures.

Epoxide formation at the C-7/C-8 and C-11/C-12 positions adds additional structural complexity and likely contributes to the biological activity of lophotoxin [18]. These epoxidation reactions are typically catalyzed by cytochrome P450 enzymes that transfer oxygen from molecular oxygen to the target alkene bonds. The sequential formation of multiple epoxide groups requires careful orchestration to prevent premature ring-opening or rearrangement reactions.

The terminal oxidation of the C-18 methyl group to an aldehyde functionality represents the final major oxidative modification in lophotoxin biosynthesis [19]. This transformation involves the stepwise oxidation of a methyl group through alcohol and aldehyde intermediates, ultimately yielding the furanoaldehyde structure that is characteristic of lophotoxin and related compounds.

The final acetylation step at the C-13 position involves the transfer of an acetyl group from acetyl-CoA to a hydroxyl group, catalyzed by acetyltransferase enzymes [17]. This esterification reaction provides the final structural element that completes lophotoxin maturation and may be important for modulating the compound's biological activity and stability.

Structural Analogues and Their Bioactivity Profiles

The structural diversity of lophotoxin analogues reflects the remarkable flexibility of the biosynthetic machinery in gorgonian corals and their associated microbial communities. Over a dozen structurally related compounds have been isolated from various Lophogorgia species, each representing different combinations of oxidative modifications applied to the basic cembrene scaffold [18] [20] [21].

Deoxylophotoxin represents a simplified analogue that lacks one oxygen atom compared to lophotoxin, with a molecular formula of C22H24O7 versus C22H24O8 for lophotoxin [22]. This compound exhibits moderate cytotoxicity but lacks the potent neuromuscular activity of the parent compound, suggesting that the missing oxygen functionality is critical for nicotinic receptor binding [18].

17-Acetoxylophotoxin contains an additional acetoxy group at the C-17 position, increasing its molecular weight to 458.5 g/mol [18] [23]. This modification significantly alters the compound's physicochemical properties and biological activity, demonstrating moderate cytotoxicity against tumor cell lines but reduced neurotoxic potency compared to lophotoxin.

15,16-Epoxylophotoxin and 17-acetoxy-15,16-epoxylophotoxin represent variants containing additional epoxide functionalities [18]. These compounds show enhanced cytotoxic activity against human tumor cell lines, suggesting that the epoxide groups may contribute to cellular toxicity through mechanisms distinct from nicotinic receptor antagonism.

The lophodiol series, including lophodiol A and lophodiol B, represents reduced forms of the lophotoxin scaffold containing hydroxyl groups instead of the characteristic lactone and epoxide functionalities [18]. These compounds show moderate biological activity, indicating that the highly oxidized state of lophotoxin is essential for maximal potency.

Lophodienone contains a conjugated dienone system and exhibits cytotoxic activity against tumor cell lines [18]. This structural variant demonstrates how modifications to the oxidation pattern can redirect biological activity from neurotoxic to cytotoxic mechanisms.

Related cembranoid compounds from the bipinnatin family share structural similarities with lophotoxin but function as protoxins that require aqueous activation to achieve full biological activity [24] [25]. Unlike lophotoxin, which is intrinsically active, the bipinnatins undergo solvolysis reactions that replace acetate groups with hydroxyl groups, converting inactive precursors to active neurotoxins.

| Compound | Chemical Formula | Key Structural Features | Primary Bioactivity |

|---|---|---|---|

| Lophotoxin | C22H24O8 | Furanoaldehyde, α,β-epoxy-γ-lactone, acetate | Neuromuscular toxin, nicotinic receptor antagonist |

| Deoxylophotoxin | C22H24O7 | Reduced oxygen content | Moderate cytotoxicity |

| 17-Acetoxylophotoxin | C24H26O9 | Additional acetoxy at C-17 | Cytotoxic activity |

| 15,16-Epoxylophotoxin | C22H24O9 | Additional epoxide functionality | Enhanced cytotoxicity |

| Lophodiol A/B | C20H26O6 | Diol functionalities | Moderate biological activity |

| Lophodienone | C20H24O5 | Conjugated dienone system | Cytotoxic activity |

The structure-activity relationships within the lophotoxin family reveal several key principles governing biological activity. The presence of the furanoaldehyde system appears essential for nicotinic receptor binding, while the γ-lactone moiety contributes to irreversible receptor inhibition [26] [27]. The epoxide functionalities enhance cytotoxic activity but may reduce receptor selectivity, and the acetate group at C-13 modulates both potency and physicochemical properties.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Wikipedia

[(1R,2S,4S,10R,12R,14R,15R)-7-formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate

Dates

2: Atchison WD, Narahashi T, Vogel SM. Endplate blocking actions of lophotoxin. Br J Pharmacol. 1984 Jul;82(3):667-72. PubMed PMID: 6146369; PubMed Central PMCID: PMC1986998.

3: Fenical W, Okuda RK, Bandurraga MM, Culver P, Jacobs RS. Lophotoxin: a novel neuromuscular toxin from Pacific sea whips of the genus Lophogorgia. Science. 1981 Jun 26;212(4502):1512-4. PubMed PMID: 6112796.

4: Sorenson EM, Culver P, Chiappinelli VA. Lophotoxin: selective blockade of nicotinic transmission in autonomic ganglia by a coral neurotoxin. Neuroscience. 1987 Mar;20(3):875-84. PubMed PMID: 2885781.

5: Langdon RB, Jacobs RS. Quantal analysis indicates an alpha-toxin-like block by lophotoxin, a non-ionic marine natural product. Life Sci. 1983 Mar 14;32(11):1223-8. PubMed PMID: 6132312.

6: Culver P, Jacobs RS. Lophotoxin: a neuromuscular acting toxin from the sea whip (Lophogorgia rigida). Toxicon. 1981;19(6):825-30. PubMed PMID: 6121394.

7: Abramson SN, Li Y, Culver P, Taylor P. An analog of lophotoxin reacts covalently with Tyr190 in the alpha-subunit of the nicotinic acetylcholine receptor. J Biol Chem. 1989 Jul 25;264(21):12666-72. PubMed PMID: 2568359.

8: Wipf P, Soth MJ. Synthesis of the C(1)-C(18) segment of lophotoxin and pukalide. Control of 2-alkenylfuran (E/Z)-configuration. Org Lett. 2002 May 16;4(10):1787-90. PubMed PMID: 12000299.

9: Tornøe C, Holden-Dye L, Garland C, Abramson SN, Fleming JT, Sattelle DB. Lophotoxin-insensitive nematode nicotinic acetylcholine receptors. J Exp Biol. 1996 Oct;199(Pt 10):2161-8. PubMed PMID: 8896363.

10: Culver P, Fenical W, Taylor P. Lophotoxin irreversibly inactivates the nicotinic acetylcholine receptor by preferential association at one of the two primary agonist sites. J Biol Chem. 1984 Mar 25;259(6):3763-70. PubMed PMID: 6142893.

11: Culver P, Burch M, Potenza C, Wasserman L, Fenical W, Taylor P. Structure-activity relationships for the irreversible blockade of nicotinic receptor agonist sites by lophotoxin and congeneric diterpene lactones. Mol Pharmacol. 1985 Nov;28(5):436-44. PubMed PMID: 4058423.

12: Abramson SN, Trischman JA, Tapiolas DM, Harold EE, Fenical W, Taylor P. Structure/activity and molecular modeling studies of the lophotoxin family of irreversible nicotinic receptor antagonists. J Med Chem. 1991 Jun;34(6):1798-804. PubMed PMID: 1676426.

13: Abramson SN, Culver P, Kline T, Li Y, Guest P, Gutman L, Taylor P. Lophotoxin and related coral toxins covalently label the alpha-subunit of the nicotinic acetylcholine receptor. J Biol Chem. 1988 Dec 5;263(34):18568-73. PubMed PMID: 2903863.

14: Langdon RB, Jacobs RS. Irreversible autonomic actions by lophotoxin suggest utility as a probe for both C6 and C10 nicotinic receptors. Brain Res. 1985 Dec 16;359(1-2):233-8. PubMed PMID: 3000521.

15: Ortega MJ, Zubía E, Sánchez MC, Carballo JL. Cembrane diterpenes from the gorgonian Leptogorgia laxa. J Nat Prod. 2008 Sep;71(9):1637-9. doi: 10.1021/np8002639. Epub 2008 Aug 13. PubMed PMID: 18698819.

16: Tornøe C, Bai D, Holden-Dye L, Abramson SN, Sattelle DB. Actions of neurotoxins (bungarotoxins, neosurugatoxin and lophotoxins) on insect and nematode nicotinic acetylcholine receptors. Toxicon. 1995 Apr;33(4):411-24. Review. PubMed PMID: 7570627.

17: Kreienkamp HJ, Sine SM, Maeda RK, Taylor P. Glycosylation sites selectively interfere with alpha-toxin binding to the nicotinic acetylcholine receptor. J Biol Chem. 1994 Mar 18;269(11):8108-14. PubMed PMID: 7907588.

18: Hyde EG, Boyer A, Tang P, Xu Y, Abramson SN. Irreversible inhibitors of nicotinic acetylcholine receptors: isolation and structural characterization of the biologically active solvolysis products of bipinnatin-A and bipinnatin-C. J Med Chem. 1995 Jun 9;38(12):2231-8. PubMed PMID: 7783154.

19: Luetje CW, Wada K, Rogers S, Abramson SN, Tsuji K, Heinemann S, Patrick J. Neurotoxins distinguish between different neuronal nicotinic acetylcholine receptor subunit combinations. J Neurochem. 1990 Aug;55(2):632-40. PubMed PMID: 1973456.

20: Ksebati MB, Ciereszko LS, Schmitz FJ. 11 beta, 12 beta-Epoxypukalide, a furanocembranolide from the gorgonian Leptogorgia setacea. J Nat Prod. 1984 Nov-Dec;47(6):1009-12. PubMed PMID: 6152470.

Explore Compound Types